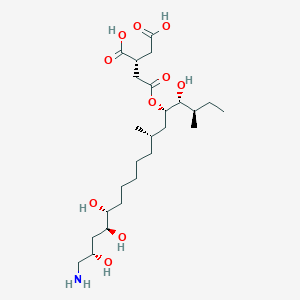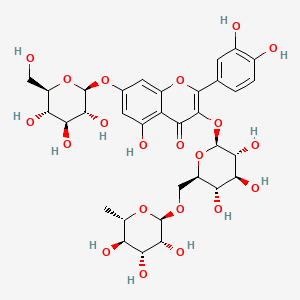
2-13C-Iodethan
Übersicht
Beschreibung
. It contains a carbon-13 atom at the second position of the ethyl group, making it useful for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Iodoethane-2-13C is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various experiments.
Chemistry: Used as a reagent in organic synthesis and mechanistic studies.
Biology: Employed in metabolic studies to trace the fate of labeled compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Iodoethane-2-13C, also known as iodo(213C)ethane, is a compound used in various scientific research and applications. It’s known that isotopically labeled compounds like iodoethane-2-13c are often used in metabolic studies to trace the flow of carbon in biochemical pathways .
Mode of Action
The 13C label allows researchers to follow the compound’s path through various biochemical reactions, providing insights into metabolic processes .
Biochemical Pathways
Iodoethane-2-13C, due to its 13C label, can be used to investigate various biochemical pathways. , 13C-labeled compounds are commonly used in studies of carbon flow in metabolic pathways, such as glycolysis, the citric acid cycle, and amino acid biosynthesis.
Result of Action
The use of 13c-labeled compounds like iodoethane-2-13c can provide valuable insights into the dynamics of metabolic processes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Iodoethane-2-13C. For instance, the isotopic composition of carbon in organic matter can be influenced by various environmental factors, such as atmospheric CO2 levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iodoethane-2-13C can be synthesized through several methods, including halogenation of ethyl-2-13C alcohol or the reaction of ethyl-2-13C bromide with sodium iodide in an appropriate solvent. The reaction conditions typically involve the use of a copper stabilizer to prevent decomposition and ensure high purity of the final product.
Industrial Production Methods: On an industrial scale, the production of Iodoethane-2-13C involves large-scale halogenation reactions, often carried out in specialized reactors designed to handle hazardous chemicals safely. The process is optimized to achieve high yields and maintain the isotopic purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Iodoethane-2-13C undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Iodoethane-2-13C can be oxidized to form ethyl-2-13C carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of Iodoethane-2-13C can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce ethyl-2-13C alcohol.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium cyanide or sodium azide, to produce different derivatives.
Major Products Formed:
Ethyl-2-13C Carboxylic Acid: Formed through oxidation reactions.
Ethyl-2-13C Alcohol: Produced via reduction reactions.
Nucleophilic Substitution Products: Various derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Iodoethane-2-13C is often compared with other isotopically labeled compounds, such as Iodoethane-1-13C and Iodoethane-13C2,d5. These compounds differ in the position and number of carbon-13 atoms, which can affect their reactivity and applications.
Iodoethane-1-13C: Contains a carbon-13 atom at the first position of the ethyl group.
Iodoethane-13C2,d5: Contains two carbon-13 atoms and five deuterium atoms.
The uniqueness of Iodoethane-2-13C lies in its specific labeling at the second position, which makes it particularly useful for certain types of research studies.
Eigenschaften
IUPAC Name |
iodo(213C)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTICUPFWKNHNG-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480511 | |
| Record name | Iodoethane-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.958 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54073-41-5 | |
| Record name | Iodoethane-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54073-41-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1600886.png)
![7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600887.png)






![7-Methoxybenzo[b]thiophene](/img/structure/B1600899.png)

![1-[3,5-Bis(trifluoromethyl)phenyl)-3-{(S)[(2S,4S,5R)-5-ethyl-1-aza-bicyclo[2.2.2]oct-2-yl]-(6-methoxy-4-quinolinyl)methyl}thiourea](/img/structure/B1600906.png)


![(4R,5R)-1,3-Dimethyl-4,5-diphenyl-2-[(S)-1-benzyl-2-hydroxyethylimino]imidazolidine](/img/structure/B1600909.png)
